N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide
Overview
Description
N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a piperidinylacetamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide typically involves the reaction of 2,4-difluoroaniline with piperidin-2-one in the presence of suitable reagents and catalysts. One common method includes the use of a condensation reaction where 2,4-difluoroaniline is reacted with piperidin-2-one under controlled temperature and pH conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the amide linkage and overall structure.
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another similar compound with additional fluorine substitutions and a different core structure.
Uniqueness
N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide is unique due to its specific combination of the difluorophenyl group and the piperidin-1-ylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-oxo-2-piperidin-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c14-9-4-5-11(10(15)8-9)16-12(18)13(19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZPHXRUMPDMIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.